molecular formula C13H18BrNZn B14899812 4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide

4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide

Cat. No.: B14899812
M. Wt: 333.6 g/mol
InChI Key: CXYKPQWOJULQGI-UHFFFAOYSA-M
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Description

4-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the piperidine moiety enhances its reactivity and stability, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with 2-methylpiperidine, followed by the addition of zinc bromide in the presence of THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to ensure the stability of the organozinc compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then diluted to a 0.25 M concentration in THF for commercial distribution .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The piperidine moiety enhances the stability and reactivity of the compound, facilitating efficient coupling reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
  • 4-[(2-Methyl-1-piperidino)methyl]phenylzinc chloride
  • 4-[(2-Methyl-1-piperidino)methyl]phenylzinc iodide

Uniqueness

Compared to similar compounds, 4-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide offers a unique balance of reactivity and stability. The presence of the bromide ion enhances its reactivity in cross-coupling reactions, while the piperidine moiety provides additional stability, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C13H18BrNZn

Molecular Weight

333.6 g/mol

IUPAC Name

bromozinc(1+);2-methyl-1-(phenylmethyl)piperidine

InChI

InChI=1S/C13H18N.BrH.Zn/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;;/h3-4,8-9,12H,5-7,10-11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

CXYKPQWOJULQGI-UHFFFAOYSA-M

Canonical SMILES

CC1CCCCN1CC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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